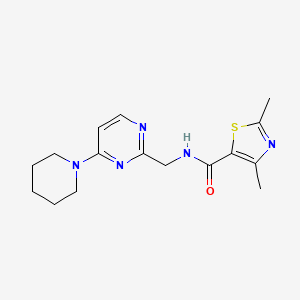

2,4-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2,4-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)thiazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, and a thiazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings and functional groups. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed under acidic or basic conditions to form a carboxylic acid and an amine. The pyrimidine ring could also undergo various substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be a solid at room temperature due to the presence of multiple polar functional groups, which could form strong intermolecular forces . Its solubility would depend on the solvent used, with it likely being more soluble in polar solvents due to its polar functional groups.Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Biological Activity

Synthesis and Biological Evaluation

Various studies have focused on the synthesis of novel heterocyclic compounds derived from thiazole and pyrimidine, exploring their biological activities. For instance, the synthesis of novel pyrazolopyrimidines derivatives demonstrated anticancer and anti-5-lipoxygenase agents, indicating a potential avenue for therapeutic applications in cancer and inflammation-related conditions (Rahmouni et al., 2016).

Antimicrobial Agents

Thiazolidinone derivatives, incorporating pyridine and thiazole structures, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, highlighting the potential of these compounds in addressing infectious diseases (Patel et al., 2012).

Chemotherapeutic Potential

Anticancer Activity

The synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition has been explored, providing a foundation for developing new chemotherapeutic agents (Rahmouni et al., 2014).

Antituberculosis Research

Extended Drug-Resistant Tuberculosis

Research into imidazo[1,2-a]pyridine-3-carboxamides, including pyrimidine derivatives, has shown potent activity against multi- and extended drug-resistant strains of tuberculosis, suggesting significant therapeutic potential for tackling resistant bacterial infections (Moraski et al., 2011).

Hypoglycemic Agents

Glucokinase Activators

N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been identified as potent glucokinase activators, highlighting their potential as dual-acting hypoglycemic agents that could offer new treatments for diabetes (Song et al., 2011).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity .

Zukünftige Richtungen

Future research on this compound could involve further exploration of its biological activity, as well as optimization of its synthesis. This could involve testing it against various biological targets, studying its pharmacokinetics and pharmacodynamics, and developing more efficient synthetic routes .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as piperidine derivatives, have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the regulation of cell growth and survival, making them a significant target in cancer therapy .

Mode of Action

Similar compounds, such as piperidine derivatives, have been found to bind to an inactive abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby disrupting the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

It can be inferred from similar compounds that it may affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is often deregulated in cancer, and inhibitors of this pathway, such as this compound, could potentially have antitumor effects .

Result of Action

Similar compounds have been found to inhibit cell proliferation and promote cell survival, suggesting potential antitumor effects .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of similar compounds .

Eigenschaften

IUPAC Name |

2,4-dimethyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5OS/c1-11-15(23-12(2)19-11)16(22)18-10-13-17-7-6-14(20-13)21-8-4-3-5-9-21/h6-7H,3-5,8-10H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOZMVUPVVHIDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCC2=NC=CC(=N2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride](/img/structure/B2707673.png)

![N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2707677.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2707680.png)

![5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2707690.png)

![3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one](/img/structure/B2707691.png)

![2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2707693.png)

![7-(2-methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2707694.png)